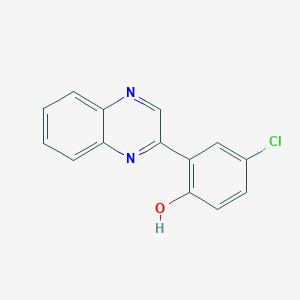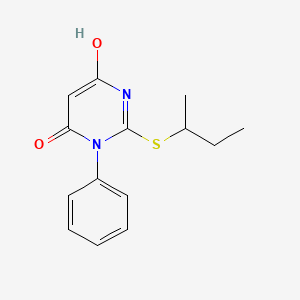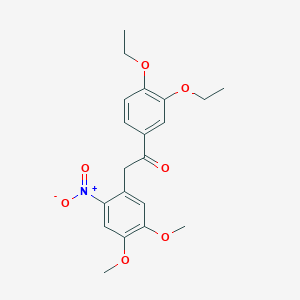
4-chloro-2-(2-quinoxalinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(2-quinoxalinyl)phenol, also known as quinoline yellow, is a synthetic yellow azo dye commonly used as a food coloring agent. It is also used in the textile industry to dye wool, silk, and nylon. However, recent scientific research has shown that it has potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(2-quinoxalinyl)phenol yellow is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and metabolism. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Quinoline yellow has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to affect the activity of various enzymes and proteins involved in cell signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoline yellow has several advantages as a laboratory reagent. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-2-(2-quinoxalinyl)phenol yellow. One area of interest is the development of new antibiotics based on its antimicrobial properties. Another area of interest is the development of new anticancer drugs based on its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential applications in biotechnology.
Métodos De Síntesis
The synthesis of 4-chloro-2-(2-quinoxalinyl)phenol yellow involves the reaction between 2-aminophenol and 2-chloroquinoxaline in the presence of a catalyst such as copper powder. The reaction takes place in a solvent such as ethanol or water and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Quinoline yellow has been found to have potential applications in the field of medicine and biotechnology. It has been shown to have antimicrobial properties against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been found to have anticancer properties, inhibiting the growth of various cancer cell lines.
Propiedades
IUPAC Name |
4-chloro-2-quinoxalin-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-9-5-6-14(18)10(7-9)13-8-16-11-3-1-2-4-12(11)17-13/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIZEQHQPDGODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6031677.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B6031689.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6031691.png)

![7-[(2-methoxy-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031703.png)
![1-benzyl-4-{3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6031709.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6031720.png)

![methyl 3-butyryl-4-{[1-(hydroxymethyl)propyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6031735.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031738.png)
![2-[2-(cycloheptylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6031744.png)

![1-{2-hydroxy-3-[3-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6031762.png)